molecular formula C10H24O3Si B14262602 tert-Butoxy(tert-butyl)dimethoxysilane CAS No. 133978-53-7

tert-Butoxy(tert-butyl)dimethoxysilane

Cat. No.: B14262602
CAS No.: 133978-53-7
M. Wt: 220.38 g/mol
InChI Key: AQPCDBILXLZJIX-UHFFFAOYSA-N
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Description

tert-Butoxy(tert-butyl)dimethoxysilane is a silicon-based organometallic compound characterized by a tert-butoxy group, a tert-butyl group, and two methoxy substituents bonded to a central silicon atom. Such compounds are widely employed in organic synthesis as protective agents for hydroxyl groups, intermediates in pharmaceutical manufacturing, and precursors for surface modification due to their tunable reactivity .

Properties

CAS No.

133978-53-7

Molecular Formula

C10H24O3Si

Molecular Weight

220.38 g/mol

IUPAC Name

tert-butyl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C10H24O3Si/c1-9(2,3)13-14(11-7,12-8)10(4,5)6/h1-8H3

InChI Key

AQPCDBILXLZJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](C(C)(C)C)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butoxy(tert-butyl)dimethoxysilane can be synthesized through the reaction of tert-butyl alcohol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:

SiCl4+2(CH3)3COH(CH3)3CO-SiCl3+HCl\text{SiCl}_4 + 2 \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{(CH}_3\text{)}_3\text{CO-SiCl}_3 + \text{HCl} SiCl4​+2(CH3​)3​COH→(CH3​)3​CO-SiCl3​+HCl

This intermediate can then be further reacted with methanol to form this compound:

(CH3)3CO-SiCl3+2CH3OH(CH3)3CO-Si(OCH3)2+2HCl\text{(CH}_3\text{)}_3\text{CO-SiCl}_3 + 2 \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{CO-Si(OCH}_3\text{)}_2 + 2 \text{HCl} (CH3​)3​CO-SiCl3​+2CH3​OH→(CH3​)3​CO-Si(OCH3​)2​+2HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butoxy(tert-butyl)dimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: Reaction with water to form silanols and alcohols.

    Condensation: Formation of siloxane bonds through the elimination of methanol.

    Substitution: Replacement of methoxy groups with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Condensation: Often catalyzed by acids or bases to promote the formation of siloxane bonds.

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed

    Hydrolysis: Produces silanols and tert-butyl alcohol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

tert-Butoxy(tert-butyl)dimethoxysilane is used as a precursor in the synthesis of organosilicon compounds and siloxane polymers. It is also employed in the preparation of functionalized surfaces and coatings.

Biology and Medicine

In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as silicone resins and elastomers. It is also utilized in the manufacturing of adhesives and sealants.

Mechanism of Action

The mechanism of action of tert-Butoxy(tert-butyl)dimethoxysilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom acts as a central hub, coordinating with oxygen atoms from the methoxy and tert-butoxy groups. This coordination facilitates the formation of stable siloxane networks, which are crucial for the compound’s applications in materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity and stability of tert-butoxy(tert-butyl)dimethoxysilane are heavily influenced by its substituents. Below is a comparison with structurally related silanes from the evidence:

Compound Name Substituents CAS Number Key Structural Differences
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane 4-iodophenyl, tert-butyl, methoxy 147283-96-3 Aromatic iodophenyl group enhances cross-coupling reactivity but reduces hydrolytic stability .
tert-Butyl(2-iodoethoxy)dimethylsilane Iodoethoxy, tert-butyl, methoxy 101166-65-8 Iodoethoxy substituent increases leaving-group ability, favoring nucleophilic substitutions .
(3-Bromopropoxy)-tert-butyldimethylsilane Bromopropoxy, tert-butyl, methoxy 89031-84-5 Bromine’s electronegativity accelerates hydrolysis compared to methoxy groups .
tert-Butyldimethyl(2-(9,10-dihydrophenanthren-9-yl)ethoxy)silane Bulky dihydrophenanthrene, tert-butyl N/A Extended aromatic system increases steric hindrance, reducing reactivity in crowded environments .

Reactivity and Stability

  • Hydrolysis Sensitivity : Methoxy groups in this compound render it more prone to hydrolysis than halogenated analogs (e.g., bromo- or iodo-substituted silanes). For example, tert-butyl(3-chloropropoxy)dimethylsilane (CAS 89031-82-3) exhibits slower hydrolysis due to chlorine’s lower leaving-group propensity compared to methoxy .
  • Steric Effects : Bulky tert-butyl/tert-butoxy groups in the target compound provide superior steric protection compared to linear substituents (e.g., 3-((tert-butyldimethylsilyl)oxy)propan-1-ol, CAS 73842-99-6), which lack the branched alkyl chain .

Analytical Characterization

NMR and MS data for this compound analogs highlight distinct spectral features:

  • 1H NMR : Methoxy protons in tert-butyl(3-chloropropoxy)dimethylsilane resonate at δ 3.5–3.7 ppm, whereas tert-butyl groups show peaks near δ 1.0–1.2 ppm .
  • HRMS : tert-Butyldimethyl(2-(9,10-dihydrophenanthren-9-yl)ethoxy)silane (C22H28+) exhibits a molecular ion at m/z 292.2190, contrasting with lighter methoxy-substituted variants .

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